molecular formula C25H18FNO4S2 B4879382 [4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 3-methylbenzoate

[4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 3-methylbenzoate

Cat. No.: B4879382
M. Wt: 479.5 g/mol
InChI Key: KTENOGNQVHBTOM-HMAPJEAMSA-N
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Description

[4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 3-methylbenzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 3-methylbenzoate typically involves multiple steps, including the formation of the thiazolidinone ring and the subsequent attachment of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include thioamides, fluorobenzaldehydes, and methoxybenzoic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and improve efficiency. Purification methods such as recrystallization, chromatography, and distillation are commonly employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the fluorophenyl or methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 3-methylbenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored as a potential drug candidate. Its unique structure and potential biological activities make it a promising compound for the development of new pharmaceuticals. Clinical studies and trials are conducted to evaluate its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced mechanical, thermal, or electrical properties, making it valuable in fields such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of [4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or slowed tumor growth.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 3-methylbenzoate include other thiazolidinone derivatives, such as:

  • [3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl benzoate
  • [4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl phenyl benzoate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. The presence of the fluorophenyl and methoxyphenyl groups, along with the thiazolidinone ring, gives it unique chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

[4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNO4S2/c1-15-4-3-5-17(12-15)24(29)31-20-11-6-16(13-21(20)30-2)14-22-23(28)27(25(32)33-22)19-9-7-18(26)8-10-19/h3-14H,1-2H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTENOGNQVHBTOM-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 3-methylbenzoate
Reactant of Route 2
Reactant of Route 2
[4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 3-methylbenzoate
Reactant of Route 3
Reactant of Route 3
[4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 3-methylbenzoate
Reactant of Route 4
Reactant of Route 4
[4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 3-methylbenzoate
Reactant of Route 5
Reactant of Route 5
[4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 3-methylbenzoate
Reactant of Route 6
Reactant of Route 6
[4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 3-methylbenzoate

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